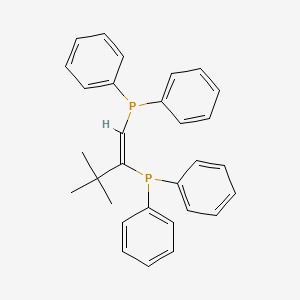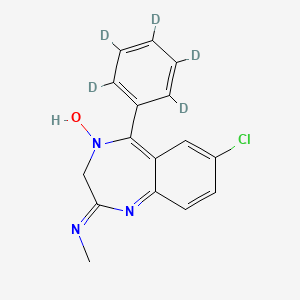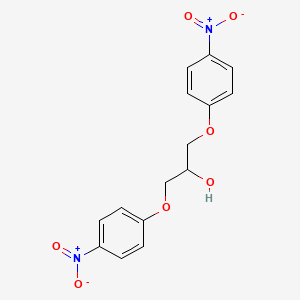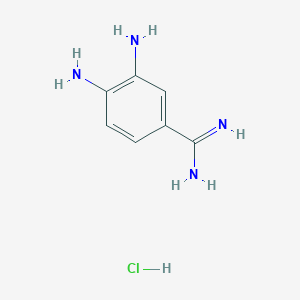
(Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane)
Overview
Description
(Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) is an organophosphorus compound that features a unique structure with two diphenylphosphane groups attached to a (Z)-configured 3,3-dimethylbut-1-ene-1,2-diyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) typically involves the reaction of 3,3-dimethylbut-1-ene-1,2-diyl with diphenylphosphane under controlled conditions
Industrial Production Methods: While the industrial production of this compound is not as widespread as some other organophosphorus compounds, it can be scaled up using similar synthetic routes. The key to industrial production lies in optimizing the reaction conditions to ensure high yield and purity, which may involve the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) can undergo oxidation reactions to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding phosphine.
Substitution: It can participate in substitution reactions where one or both diphenylphosphane groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Substituted phosphane derivatives.
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic processes, including cross-coupling reactions and hydrogenation reactions.
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.
Biology and Medicine:
Drug Development: Research is ongoing to explore its potential as a ligand in drug development, particularly in the design of metal-based drugs.
Industry:
Material Science: It is investigated for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers in catalytic processes, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparison with Similar Compounds
Triphenylphosphane: A widely used ligand in catalysis with a similar structure but different steric and electronic properties.
Bis(diphenylphosphino)methane: Another bidentate ligand with two diphenylphosphane groups, but with a different backbone structure.
Uniqueness: (Z)-(3,3-Dimethylbut-1-ene-1,2-diyl)bis(diphenylphosphane) is unique due to its (Z)-configured 3,3-dimethylbut-1-ene-1,2-diyl backbone, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in specific catalytic applications where these properties are advantageous.
Properties
IUPAC Name |
[(Z)-1-diphenylphosphanyl-3,3-dimethylbut-1-en-2-yl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30P2/c1-30(2,3)29(32(27-20-12-6-13-21-27)28-22-14-7-15-23-28)24-31(25-16-8-4-9-17-25)26-18-10-5-11-19-26/h4-24H,1-3H3/b29-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJWSGVBWKWUKP-OLFWJLLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)/C(=C/P(C1=CC=CC=C1)C2=CC=CC=C2)/P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)








![Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3330106.png)


